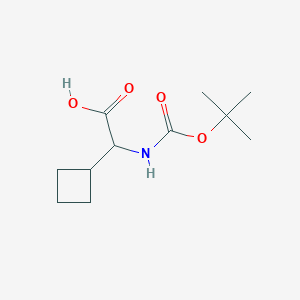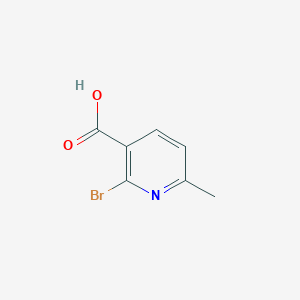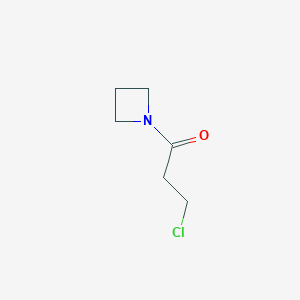
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide is an organic compound with the molecular formula C12H13Cl2NO and a molecular weight of 258.14 g/mol . This compound belongs to the class of amides and is characterized by the presence of a cyclopropyl group and a dichlorobenzyl group attached to the acetamide moiety .
Métodos De Preparación
The synthesis of N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide typically involves the reaction of cyclopropylamine with 2,3-dichlorobenzyl chloride in the presence of a base, followed by acetylation . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or sodium hydroxide . Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-N-(2,4-dichlorobenzyl)acetamide: This compound has a similar structure but with chlorine atoms at different positions on the benzyl ring, which may result in different chemical and biological properties.
N-cyclopropyl-N-(2,3-dichlorophenyl)acetamide: This compound lacks the benzyl group, which may affect its reactivity and applications.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c1-8(16)15(10-5-6-10)7-9-3-2-4-11(13)12(9)14/h2-4,10H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXCUZRSNUQTGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676327 |
Source


|
| Record name | N-Cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041439-18-2 |
Source


|
| Record name | N-Cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1372946.png)




